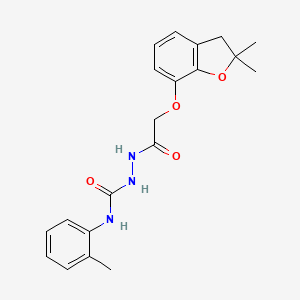![molecular formula C13H12O4 B2709803 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid CAS No. 385383-51-7](/img/structure/B2709803.png)
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is an organic compound with the molecular formula C₁₃H₁₂O₄ and a molecular weight of 232.23 g/mol . This compound is characterized by the presence of a methoxy group, a propynyloxy group, and an acrylic acid moiety attached to a phenyl ring. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
The synthesis of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and propargyl bromide.
Reaction Conditions: The reaction involves the alkylation of 4-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-3-(2-propynyloxy)phenol.
Acrylic Acid Formation: The intermediate 4-methoxy-3-(2-propynyloxy)phenol is then subjected to a Heck reaction with acrylic acid in the presence of a palladium catalyst to yield this compound.
Análisis De Reacciones Químicas
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biochemistry: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers
Mecanismo De Acción
The mechanism of action of 3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
3-[4-Methoxy-3-(2-propynyloxy)phenyl]acrylic acid can be compared with similar compounds such as:
3-[4-Methoxy-3-(2-propynyloxy)phenyl]propanoic acid: This compound has a similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.
4-Methoxy-3-(2-propynyloxy)benzoic acid: This compound features a benzoic acid moiety, differing in the position of the carboxyl group.
3-[4-Methoxy-3-(2-propynyloxy)phenyl]methanol: This compound has a methanol group instead of an acrylic acid moiety.
Propiedades
Número CAS |
385383-51-7 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-(4-methoxy-3-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-3-8-17-12-9-10(5-7-13(14)15)4-6-11(12)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |
Clave InChI |
NRKUSLPZZSYOAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)O)OCC#C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidine-1-carboxylate](/img/structure/B2709720.png)
![Methyl 2-(diethylamino)-3-[(4-methylphenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2709722.png)
![(E)-methoxy(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-[(4-methylphenyl)sulfanyl]ethylidene)amine](/img/structure/B2709723.png)
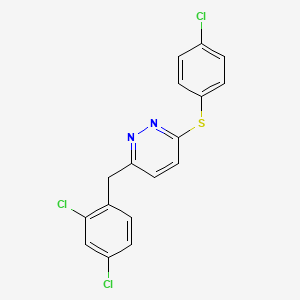
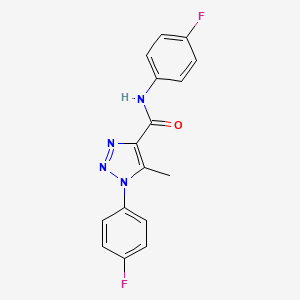
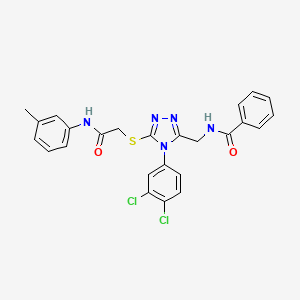
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)
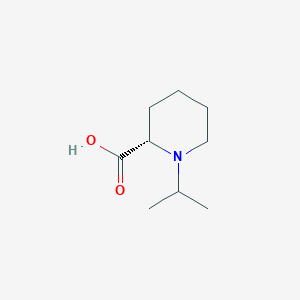
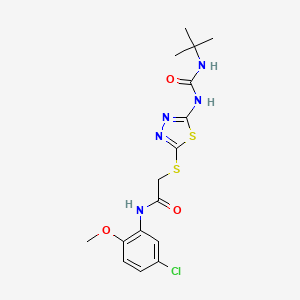
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)
